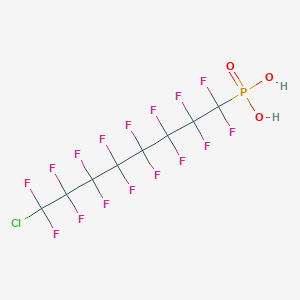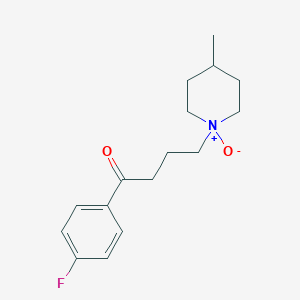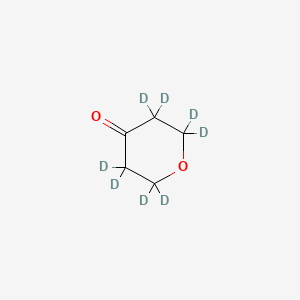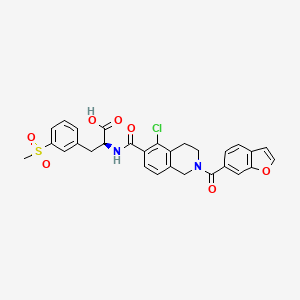
5-Deschlorolifitegrast
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Deschlorolifitegrast is a chemical compound with the molecular formula C29H25ClN2O7S and a molecular weight of 581.04. It is a derivative of lifitegrast, which is known for its use in treating dry eye disease. This compound is primarily used in neurology research and as a reference material in analytical standards .
Métodos De Preparación
The preparation of 5-Deschlorolifitegrast involves several synthetic routes and reaction conditions. One common method includes the reaction of benzofuran-6-carbonyl chloride with 5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .
Análisis De Reacciones Químicas
5-Deschlorolifitegrast undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles like hydroxide ions.
Hydrolysis: This reaction involves the breaking of a chemical bond by the addition of water. Acidic or basic conditions are often used to facilitate hydrolysis.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
5-Deschlorolifitegrast has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the calibration of instruments and validation of methods.
Biology: It is used in studies related to cellular signaling and receptor interactions.
Medicine: It is investigated for its potential therapeutic effects in neurological disorders and inflammatory diseases.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of 5-Deschlorolifitegrast involves its binding to the integrin lymphocyte function-associated antigen-1 (LFA-1) on the surface of leukocytes. This binding blocks the interaction of LFA-1 with intercellular adhesion molecule-1 (ICAM-1), which is overexpressed in certain inflammatory conditions. By inhibiting this interaction, this compound reduces the recruitment and activation of T-cells, thereby decreasing inflammation .
Comparación Con Compuestos Similares
5-Deschlorolifitegrast is similar to lifitegrast, which is also an LFA-1 antagonist used in the treatment of dry eye disease. this compound lacks a chlorine atom that is present in lifitegrast, which may result in different pharmacokinetic and pharmacodynamic properties. Other similar compounds include:
Lifitegrast: Used for dry eye disease treatment.
SAR 1118: Another LFA-1 antagonist with similar applications.
SHP-606: A derivative of lifitegrast with potential therapeutic uses
This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
2322380-15-2 |
|---|---|
Fórmula molecular |
C29H25ClN2O7S |
Peso molecular |
581.0 g/mol |
Nombre IUPAC |
(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5-chloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C29H25ClN2O7S/c1-40(37,38)21-4-2-3-17(13-21)14-24(29(35)36)31-27(33)23-8-7-20-16-32(11-9-22(20)26(23)30)28(34)19-6-5-18-10-12-39-25(18)15-19/h2-8,10,12-13,15,24H,9,11,14,16H2,1H3,(H,31,33)(H,35,36)/t24-/m0/s1 |
Clave InChI |
UTAKOILOLQKSMB-DEOSSOPVSA-N |
SMILES isomérico |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2)Cl |
SMILES canónico |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


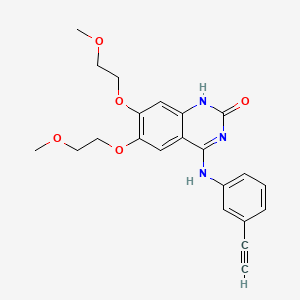
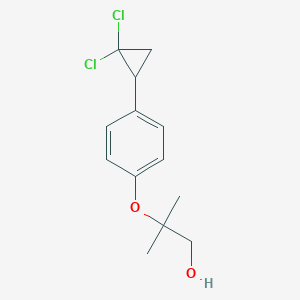

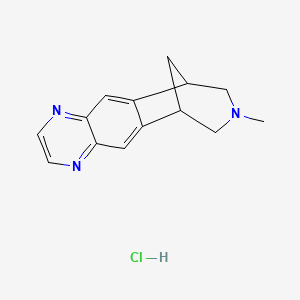
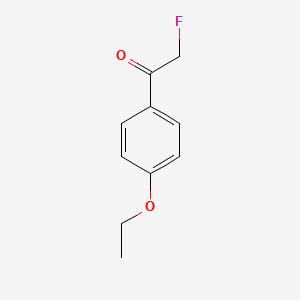
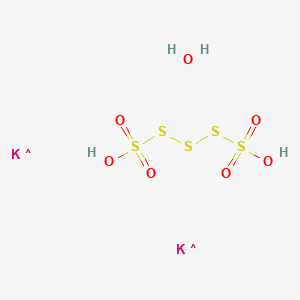
![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)
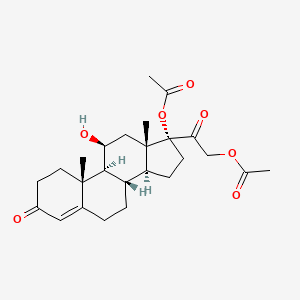

![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)
